An In-Depth Technical Guide to 2-Amino-5-fluoro-6-methylpyridine
An In-Depth Technical Guide to 2-Amino-5-fluoro-6-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their utility stems from a unique combination of aromaticity, basicity, and the capacity for diverse functionalization, which allows for the fine-tuning of physicochemical and pharmacological properties. Among these, aminopyridines are particularly significant as versatile building blocks in drug discovery and agrochemical development. This guide focuses on a specific, yet intriguing member of this family: 2-Amino-5-fluoro-6-methylpyridine .
While direct, publicly available data on 2-Amino-5-fluoro-6-methylpyridine is limited, this guide will provide a comprehensive technical overview based on established principles of organic chemistry and extensive data from closely related analogs. By examining the properties and reactivity of similar compounds, we can infer the likely characteristics and potential applications of this molecule, offering valuable insights for researchers working at the forefront of chemical synthesis and drug design.
Physicochemical and Structural Properties
| Property | Inferred Value for 2-Amino-5-fluoro-6-methylpyridine | Rationale and Comparison with Analogs |
| CAS Number | Not broadly listed; potentially a novel or less common compound. | A definitive CAS number is not present in major public chemical databases. For comparison, 2-Amino-5-methylpyridine is CAS 1603-41-4[2] and 2-Amino-5-chloro-6-methylpyridine is CAS 36936-23-9.[3] |
| Molecular Formula | C₆H₇FN₂ | Derived from its chemical name. |
| Molecular Weight | ~126.13 g/mol | Calculated from the molecular formula. This is comparable to 2-Amino-3-fluoro-5-methylpyridine (126.13 g/mol ).[4] |
| Appearance | Likely a white to off-white or pale yellow crystalline solid. | Based on the appearance of similar aminopyridines. |
| Melting Point | Estimated to be in the range of 60-90 °C. | The melting point of 2-Amino-5-chloro-6-methylpyridine is 70-75 °C.[3] The fluorine substitution may slightly alter this. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol and dichloromethane. | This is a general characteristic of many small, substituted pyridine molecules.[5] |
Spectroscopic Characterization (Predicted)
Predicting the spectroscopic data is crucial for the identification and characterization of 2-Amino-5-fluoro-6-methylpyridine in a laboratory setting.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant.
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IR Spectroscopy: The infrared spectrum should feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis Strategies: A Plausible Pathway
While a specific, optimized synthesis for 2-Amino-5-fluoro-6-methylpyridine is not widely published, a plausible synthetic route can be designed based on established methodologies for the synthesis of related fluorinated pyridines.[6] A common approach involves the introduction of the fluorine atom onto a pre-existing pyridine ring system.
A potential synthetic workflow could start from a readily available precursor like 2-amino-6-methylpyridine.
Caption: A potential multi-step synthesis pathway for 2-Amino-5-fluoro-6-methylpyridine.
Step-by-Step Experimental Protocol (Hypothetical)
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Protection of the Amino Group: The amino group of 2-amino-6-methylpyridine is first protected, for instance, through acetylation with acetic anhydride, to prevent unwanted side reactions in subsequent steps.
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Nitration: The protected intermediate is then nitrated, likely at the 5-position, using a mixture of nitric acid and sulfuric acid.
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Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard reducing agents such as iron in acidic medium or catalytic hydrogenation.
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Diazotization and Fluorination (Balz-Schiemann Reaction): The newly formed amino group is diazotized with sodium nitrite in the presence of fluoroboric acid to form a diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this salt introduces the fluorine atom onto the pyridine ring.
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Deprotection: The protecting group on the 2-amino group is removed under acidic or basic conditions to yield the final product, 2-Amino-5-fluoro-6-methylpyridine.
Applications in Medicinal Chemistry and Drug Development
The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. Given the established roles of aminopyridines in pharmaceuticals, 2-Amino-5-fluoro-6-methylpyridine is a highly promising scaffold for the development of novel therapeutic agents.
Its structural analogs are known to be key intermediates in the synthesis of various biologically active molecules. For instance, aminopyridines are found in drugs with anti-inflammatory, antimicrobial, and central nervous system activities.[7][8] The presence of the fluoro and methyl groups in 2-Amino-5-fluoro-6-methylpyridine offers specific steric and electronic properties that can be exploited in drug design to achieve desired pharmacological profiles. It can serve as a crucial building block for creating complex molecular architectures aimed at discovering new therapeutic agents.[5]
Safety and Handling
Specific safety data for 2-Amino-5-fluoro-6-methylpyridine is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous based on the profiles of its analogs.
Inferred Hazard Profile:
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Acute Toxicity: Analogs like 2-amino-5-methylpyridine are toxic if swallowed and in contact with skin.[7]
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Skin and Eye Irritation: It is likely to cause skin and serious eye irritation.[7]
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Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures:
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
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Avoid inhalation of dust or vapors.
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Prevent contact with skin and eyes.
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In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Outlook
2-Amino-5-fluoro-6-methylpyridine represents a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While direct experimental data is currently sparse, this guide has provided a comprehensive overview of its likely properties, a plausible synthetic route, potential applications, and necessary safety precautions based on the well-documented chemistry of its structural analogs. As the demand for novel and effective therapeutic agents continues to grow, the exploration of such fluorinated pyridine scaffolds will undoubtedly play a crucial role in the future of drug discovery. Further research to fully characterize this compound and explore its synthetic utility is highly encouraged.
References
- Belec, B., et al. (2024).
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved from [Link]
- Jubilant Ingrevia Limited. (2022).
- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15993-16017.
- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. U.S.
- Jubilant Ingrevia. (n.d.).
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PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
- Al-Bogami, A. S., & Gomha, S. M. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(10), 3247.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine.
- Thermo Fisher Scientific. (2025).
- Bayer Aktiengesellschaft. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- Mir, S. A., et al. (2022). Reaction of 2-amino-6-methylpyridine and steric hindrance.
- CDH Fine Chemical. (n.d.).
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